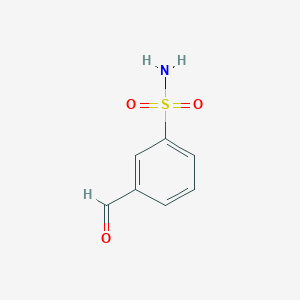

3-Formylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-formylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWFGTCTSJNEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594072 | |

| Record name | 3-Formylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-37-6 | |

| Record name | 3-Formylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 3 Formylbenzenesulfonamide

Reactivity of the Formyl (-CHO) Group

The formyl group (-CHO) in 3-formylbenzenesulfonamide is a reactive site that readily participates in a variety of chemical transformations. fiveable.me This reactivity stems from the partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles. fiveable.me The presence of the electron-withdrawing sulfonamide group further influences the reactivity of the aldehyde moiety.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. numberanalytics.comlibretexts.org This initial attack leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org In the case of this compound, the formyl group's reactivity allows for nucleophilic addition reactions, such as the formation of hydrazones or imines. These reactions are crucial for the synthesis of more complex, biologically active molecules.

The general mechanism involves the nucleophile bonding to the carbonyl carbon, which causes the carbon's hybridization to change from sp² to sp³. libretexts.org The electrons in the pi bond are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate that is subsequently protonated. libretexts.org The stereochemical outcome of this addition can result in the formation of a new chiral center if the two groups attached to the carbonyl are not identical. libretexts.org

Condensation Reactions (e.g., Knoevenagel Condensations)

The formyl group of this compound can undergo condensation reactions, a class of reactions where two molecules combine with the elimination of a small molecule, such as water. wikipedia.org A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak basic catalyst. wikipedia.orgslideshare.net This reaction proceeds through nucleophilic addition followed by a dehydration step, often resulting in the formation of an α,β-unsaturated ketone. wikipedia.org

For instance, this compound can react with active methylene (B1212753) compounds in a Knoevenagel-type condensation. This reactivity has been utilized in the synthesis of various derivatives. While specific studies on this compound are not extensively detailed, the general mechanism of the Knoevenagel condensation is well-established. wikipedia.orgorganic-chemistry.org The Doebner modification of this reaction uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Oxidative and Reductive Transformations of the Aldehyde Moiety

The aldehyde group of this compound is susceptible to both oxidation and reduction, leading to the formation of carboxylic acids and primary alcohols, respectively. numberanalytics.com

Oxidation: Aldehydes are readily oxidized to carboxylic acids. numberanalytics.comanvari.net This transformation involves the loss of electrons from the aldehyde. numberanalytics.com Various oxidizing agents can be employed for this purpose. For example, Tollens' test, which uses a solution of silver ions in ammonia (B1221849), can oxidize aldehydes, resulting in a characteristic silver mirror. anvari.net

Reduction: The reduction of aldehydes yields primary alcohols. numberanalytics.comanvari.net This process involves the gain of electrons by the aldehyde. numberanalytics.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which deliver a hydride ion (H⁻) to the carbonyl carbon. numberanalytics.com For example, the reduction of 4-formylbenzenesulfonamide (B129042), a structural isomer, to the corresponding alcohol has been achieved using Raney nickel alloy in formic acid.

Reactivity of the Sulfonamide (-SO2NH2) Group

The sulfonamide group (-SO₂NH₂) is a relatively unreactive functional group. wikipedia.org However, it can undergo certain reactions, primarily at the nitrogen atom, to form a variety of derivatives. wikipedia.org The nitrogen in the sulfonamide group possesses a lone pair of electrons, allowing it to act as a nucleophile.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl groups. This N-alkylation can be achieved by reacting the sulfonamide with an alcohol in the presence of a suitable catalyst. For instance, a ruthenium catalyst has been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides. nih.gov

N-Acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. This can be accomplished by reacting the sulfonamide with an acylating agent, such as an ester, in the presence of a promoter like titanium(IV) chloride. researchgate.net Another approach involves the use of N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) as acylating agents, catalyzed by a nickel(II) complex in the presence of imidazole (B134444). organic-chemistry.org These reactions are significant as N-acylsulfonamides are present in many medicinally important compounds. researchgate.net

Formation of Sulfonamide Derivatives

The sulfonamide group is a key functional group in a wide array of biologically active molecules, including antibacterial and anticancer agents. nih.gov The synthesis of sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine, a classic method for forming the sulfonamide bond. wikipedia.org A base like pyridine is typically used to neutralize the HCl generated during the reaction. wikipedia.org This synthetic versatility allows for the creation of large libraries of sulfonamide-containing compounds for drug discovery and other applications. bath.ac.uk For example, various isatin-linked benzenesulfonamide (B165840) derivatives have been synthesized and evaluated for their biological activity. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the formyl group (-CHO) and the sulfonamide group (-SO₂NH₂). Both are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its nucleophilicity. masterorganicchemistry.com Electrophilic attack, when it does occur under forcing conditions, is directed to the positions meta to both existing groups (positions 4 and 6), as both the formyl and sulfonamide substituents are meta-directors. libretexts.org

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The strong electron-withdrawing capacity of the formyl and sulfonamide groups stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. This activation facilitates the displacement of a suitable leaving group, should one be present on the ring, by a nucleophile. libretexts.orgwikipedia.org The activating effect is most pronounced at the ortho and para positions relative to the electron-withdrawing groups.

Synthesis and Characterization of Complex Derivatives

The formyl group of this compound is a key functional handle for a wide array of condensation reactions, enabling the synthesis of diverse and complex molecular scaffolds.

Quinazolinone derivatives can be synthesized using this compound through condensation reactions. A common method involves the reaction of the aldehyde with an activated methyl group on a pre-existing quinazolinone core, such as 2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one. This type of reaction, often carried out in the presence of acetic anhydride (B1165640) or glacial acetic acid, leads to the formation of a styryl-linked quinazolinone-benzenesulfonamide hybrid. researchgate.net The reaction proceeds via an initial aldol-type condensation followed by dehydration to form a carbon-carbon double bond, linking the two heterocyclic systems. researchgate.netresearchgate.net Although many documented examples use the 4-isomer (4-formylbenzenesulfonamide), the reaction mechanism is directly applicable to this compound. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| This compound | 2-Methyl-3-phenyl-3,4-dihydroquinazolin-4-one | Glacial acetic acid, anhydrous sodium acetate, reflux researchgate.net | 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzenesulfonamide analogues |

This compound serves as the aldehyde component in the Biginelli reaction, a one-pot, three-component synthesis that efficiently produces 3,4-dihydropyrimidinones (DHPMs). wikipedia.orgmdpi.com This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) (or thiourea). organic-chemistry.org The resulting DHPMs incorporate the 3-sulfonamidophenyl moiety at the 4-position of the heterocyclic ring. A variety of catalysts, including Brønsted or Lewis acids, can be employed, and the reaction is often performed under solvent-free conditions or with catalysts that can be recycled, aligning with the principles of green chemistry. mdpi.comorganic-chemistry.org The use of sulfamide (B24259) in place of urea has also been explored, leading to novel thiadiazine dioxide derivatives. rsc.orgchemrxiv.org

| Component 1 (Aldehyde) | Component 2 (Active Methylene) | Component 3 (Urea Source) | Typical Conditions | Product Class |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | Urea or Thiourea | Acid catalyst (e.g., HCl, Yb(OTf)₃), heat, often solvent-free organic-chemistry.orgnih.gov | 5-(Ethoxycarbonyl)-6-methyl-4-(3-sulfonamidophenyl)-3,4-dihydropyrimidin-2(1H)-(thi)ones |

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines or azomethines. researchgate.net The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. dergipark.org.tr This intermediate then dehydrates, typically under mild acidic or basic conditions, to yield the stable C=N double bond of the Schiff base. dergipark.org.tr This reaction is highly versatile and provides a straightforward method for linking the this compound moiety to a wide range of amine-containing molecules, creating derivatives with potential applications in coordination chemistry and materials science. dergipark.org.trresearchgate.net

| Reactant 1 | Reactant 2 (Primary Amine) | Intermediate | Product |

|---|---|---|---|

| This compound | R-NH₂ (where R is an alkyl or aryl group) | Carbinolamine | N-(3-(Sulfamoyl)benzylidene)alkanamine/aniline (B41778) (Schiff Base) |

Spectroscopic and Advanced Structural Elucidation of 3 Formylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-Formylbenzenesulfonamide. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H-NMR and ¹³C-NMR spectra, the precise arrangement of atoms can be determined.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information about the hydrogen atoms (protons) in the molecule. For this compound, the key diagnostic signal is the proton of the formyl (aldehyde) group (-CHO), which is highly deshielded and appears as a singlet in the downfield region, typically around 10.0 ppm. The protons of the sulfonamide group (-SO₂NH₂) are also characteristic, usually observed as a broad singlet. The aromatic protons on the benzene (B151609) ring appear as a complex multiplet pattern in the region of approximately 7.5 to 8.4 ppm, consistent with a 1,3-disubstituted benzene ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The most downfield signal corresponds to the carbonyl carbon of the formyl group, typically appearing near 192 ppm. The carbon atoms of the benzene ring produce several signals in the aromatic region (approximately 125-145 ppm). The carbon atom to which the sulfonamide group is attached (C-1) and the carbon to which the formyl group is attached (C-3) can be distinguished from the other aromatic carbons based on their chemical shifts and substitution patterns.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO | ~10.0 (singlet) | ~192 |

| -SO₂NH₂ | Variable (broad singlet) | - |

| Aromatic C-H | ~7.5 - 8.4 (multiplet) | ~125 - 138 |

| Aromatic C-SO₂ | - | ~145 |

| Aromatic C-CHO | - | ~137 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Data is representative based on typical values for these functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The key vibrational frequencies include a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically found in the range of 1700-1730 cm⁻¹. The sulfonamide group gives rise to two distinct and strong stretching vibrations for the S=O bonds: an asymmetric stretch (ν_as(SO₂)) around 1330-1350 cm⁻¹ and a symmetric stretch (ν_s(SO₂)) around 1150-1170 cm⁻¹. researchgate.net The N-H stretching of the primary sulfonamide appears in the region of 3200-3400 cm⁻¹, often as two distinct peaks. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -SO₂NH₂ | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| C=O Stretch | -CHO | 1700 - 1730 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Weak |

| Asymmetric S=O Stretch | -SO₂NH₂ | 1330 - 1350 | Strong |

| Symmetric S=O Stretch | -SO₂NH₂ | 1150 - 1170 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. hidenanalytical.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₇H₇NO₃S), the calculated molecular weight is 185.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 185. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be seen at m/z = 186.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzenesulfonamides include the cleavage of the C-S bond and S-N bond. Plausible fragment ions for this compound would include the loss of the amino group (•NH₂) to give a fragment at m/z = 169, or the loss of sulfur dioxide (SO₂) to yield a fragment at m/z = 121. The benzoyl cation fragment resulting from cleavage of the C-S bond (m/z = 105) may also be observed.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment | Formula |

|---|---|---|

| 185 | Molecular Ion [M]⁺ | [C₇H₇NO₃S]⁺ |

| 169 | [M - NH₂]⁺ | [C₇H₅O₃S]⁺ |

| 121 | [M - SO₂]⁺ | [C₇H₇NO]⁺ |

| 105 | [C₆H₄CHO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Studies have shown that this compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell parameters have been reported as a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å. The crystal structure reveals the planarity of the benzene ring and the geometry of the formyl and sulfonamide substituents. Furthermore, analysis of the crystal packing shows how individual molecules interact with each other in the solid state, often through hydrogen bonds involving the sulfonamide N-H and O atoms, and the formyl C=O group, which dictates the supramolecular architecture.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 25.0232 |

| b (Å) | 5.3705 |

| c (Å) | 8.1289 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for studying chiral molecules. ntu.edu.sgmdpi.com this compound itself is an achiral molecule and therefore does not exhibit a CD or VCD spectrum.

However, its formyl group provides a reactive handle for the synthesis of chiral derivatives. For instance, condensation of the aldehyde with a chiral amine or amino alcohol results in the formation of a chiral Schiff base (imine) derivative. jocpr.comrsc.org These chiral derivatives would be amenable to analysis by chiroptical methods.

Electronic Circular Dichroism (ECD) spectroscopy, measured in the UV-visible region, could be used to determine the absolute configuration of such derivatives by comparing experimental spectra with those predicted by theoretical calculations. mdpi.com The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. researchgate.net Similarly, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, could provide detailed conformational information about these chiral derivatives in solution. While the synthesis of numerous chiral Schiff bases and their subsequent chiroptical analysis is a well-established field, specific studies focusing on derivatives of this compound are not widely reported in the surveyed literature. rsc.orgmdpi.com

Computational Chemistry and Theoretical Investigations of 3 Formylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-Formylbenzenesulfonamide. nih.gov Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to optimize the molecule's geometry and calculate its electronic properties. nih.gov

These calculations reveal the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity and stability. joaquinbarroso.com A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, while a smaller gap indicates the molecule is more prone to chemical reactions. researchgate.net For sulfonamide derivatives, these calculations help explain their potential as inhibitors and their interaction mechanisms with biological targets. nih.gov The molecular electrostatic potential (MEP) map, another product of these calculations, identifies the electrophilic and nucleophilic sites on the molecule, predicting how it will interact with other species. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org For this compound, the key rotatable bonds are between the phenyl ring and the sulfur atom, and the sulfur and nitrogen atoms. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. drugdesign.orgresearchgate.net

This PES, or energy landscape, maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (local and global energy minima) and the energy barriers (transition states) that separate them. drugdesign.orglibretexts.org Such analyses, often performed using quantum chemical methods, show that for similar benzenesulfonamides, stable conformers exist where the S-N bond is perpendicular to the benzene (B151609) plane and the amine group is either eclipsed or staggered relative to the S=O bonds. youtube.com Understanding the preferred conformations and the energy required to switch between them is vital, as the specific three-dimensional shape of the molecule dictates how it fits into the binding site of a biological target. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While docking studies provide a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. nih.govlongdom.org An MD simulation of a this compound-protein complex, typically placed in a simulated aqueous environment, can reveal the stability of the binding pose and the nature of the interactions over a timescale of nanoseconds to microseconds. nih.govnih.gov

The simulation starts with the docked pose of the ligand in the protein's active site. mdpi.com Software packages like GROMACS or AMBER are then used to calculate the forces between atoms and solve Newton's equations of motion, generating a trajectory of the complex's dynamic behavior. longdom.org Key analyses of the trajectory include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. longdom.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those stabilized by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, quantifying the stability of these key interactions. frontiersin.org

These simulations provide crucial insights into whether the initial docked pose is maintained, how water molecules mediate interactions at the interface, and how the protein's conformation might adapt to the ligand. mdpi.comfrontiersin.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in understanding the mechanism of action of compounds like this compound and in designing more potent derivatives. The sulfonamide group is a well-known zinc-binding group, making carbonic anhydrases (CAs) a primary target for docking studies. nih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a source like the Protein Data Bank (PDB). researchgate.net Using software such as AutoDock Vina or Schrödinger Suite, this compound is placed into the active site of the enzyme. The program then explores various binding poses and orientations, evaluating each based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). ekb.eg

Studies on related benzenesulfonamides show that the sulfonamide moiety typically coordinates with the catalytic Zn²⁺ ion in the active site of carbonic anhydrases. nih.govekb.eg The NH₂ group acts as a hydrogen bond donor, while the SO₂ group acts as an acceptor, forming critical interactions with conserved active site residues like Gln92, His94, and Thr199. nih.govrasayanjournal.co.in Beyond CAs, docking studies have suggested that this compound could interact with enzymes like α-amylase, where the sulfonamide group may form hydrogen bonds with key residues such as Asp197 and Glu233.

Table 2: Summary of Potential Molecular Docking Targets and Interactions for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Carbonic Anhydrase II | 2ABE | -6.5 to -7.5 | Zn²⁺, His94, His96, His119, Gln92, Thr199 | Ion coordination, Hydrogen bonding |

| Carbonic Anhydrase IX | 5FL4 | -7.0 to -8.0 | Zn²⁺, His94, His96, His119, Gln92, Thr199, Val131 | Ion coordination, Hydrogen bonding, Hydrophobic interactions |

| α-Amylase | 1PPI | -5.0 to -6.0 | Asp197, Glu233, Asp300 | Hydrogen bonding |

| 12-Lipoxygenase | 3D3L | -6.0 to -7.0 | Fe³⁺, His361, His541, Ile663 | Ion coordination, Hydrophobic interactions |

(Note: Binding affinities are representative values based on studies of similar sulfonamide inhibitors and are for illustrative purposes.)

In Silico Prediction of Reactivity and Reaction Pathways

In silico methods can predict the chemical reactivity of this compound and explore potential reaction pathways for its synthesis or metabolism. pensoft.netnih.gov The prediction of reactivity often relies on quantum chemical calculations. The calculated frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential map can identify which parts of the molecule are most likely to participate in chemical reactions. nih.gov For instance, the formyl group (-CHO) is an electrophilic site susceptible to nucleophilic attack, while the sulfonamide nitrogen can be a nucleophilic center.

Furthermore, automated reaction path discovery tools, such as the Artificial Force Induced Reaction (AFIR) method, can explore complex potential energy surfaces without prior assumptions about the reaction mechanism. nih.gov These methods can be used to:

Optimize Synthesis: By exploring different reactant combinations and conditions computationally, it's possible to identify synthetic routes that maximize yield and minimize byproducts.

Predict Metabolism: Computational tools like BioTransformer or GLORYx can predict the metabolic fate of a molecule by applying a library of known biotransformation rules (e.g., oxidation, hydrolysis, conjugation). nih.gov For this compound, this could predict oxidation of the aldehyde to a carboxylic acid or hydroxylation of the aromatic ring by cytochrome P450 enzymes. pensoft.net

Discover Novel Reactions: These tools can sometimes uncover unexpected but feasible reaction pathways, leading to new chemical discoveries. arxiv.orgcecam.orgrsc.org

Structure-Activity Relationship (SAR) Prediction Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate a molecule's structural features with its biological activity. nih.govrjsocmed.com These models are essential for optimizing lead compounds like this compound into more potent and selective drugs. nanobioletters.comnih.gov

The process begins by creating a dataset of analogous compounds. For this compound, this would involve synthesizing derivatives with different substituents on the benzene ring or modifications to the formyl group. The biological activity of each derivative (e.g., IC₅₀ value against a target enzyme) is then measured experimentally. nih.govunisi.it

Next, a wide range of molecular descriptors are calculated for each compound. These can include:

Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area (TPSA). nih.gov

Electronic descriptors: Dipole moment, HOMO/LUMO energies. nih.gov

Topological descriptors: Describing molecular size and branching.

3D descriptors: Based on the molecule's 3D conformation. chemijournal.com

Finally, statistical or machine learning algorithms are used to build a mathematical model that links these descriptors to the observed biological activity. nanobioletters.comresearchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts. For benzenesulfonamides, SAR studies often show that electron-withdrawing groups on the aromatic ring can enhance inhibitory activity against targets like carbonic anhydrase. rasayanjournal.co.in The formyl group itself offers a reactive handle for creating a diverse library of derivatives for SAR exploration. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-formyl-4-hydroxybenzenesulfonyl chloride |

| 4-hydroxy-3-(iminomethyl)benzenesulfonamide |

| Acetazolamide |

| SLC-0111 |

| Carbon Dioxide |

| Bicarbonate |

| Malononitrile |

| Ammonium (B1175870) acetate |

| Water |

Advanced Applications and Research Directions

Medicinal Chemistry and Biological Activity Studies

The unique chemical properties of 3-Formylbenzenesulfonamide, particularly the presence of a reactive formyl group and a sulfonamide moiety, make it a valuable starting point for the synthesis of a diverse range of derivatives. These derivatives have been extensively studied for their biological activities, leading to the discovery of potent enzyme inhibitors and compounds with significant antiproliferative effects.

Investigation of Enzyme Inhibition Profiles

The sulfonamide group in this compound is a key pharmacophore that allows for interaction with the active sites of various enzymes. Researchers have leveraged this property to design and synthesize derivatives with high inhibitory potency and selectivity.

Derivatives of benzenesulfonamides, including those conceptually related to this compound, have shown potent inhibitory activity against human carbonic anhydrases (hCAs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in numerous physiological processes. mdpi.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and edema.

Novel series of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole scaffold have been synthesized and evaluated for their inhibitory activity against a panel of hCA isoforms. nih.gov Several of these compounds demonstrated potent, nanomolar-level inhibition, with some derivatives being significantly more potent than the standard drug Acetazolamide against the hCA I isoform. nih.gov Specifically, compounds 6d, 6q, and 6e were found to be 13, 6, and 5 times more potent than Acetazolamide, respectively. nih.gov Furthermore, compounds 6o, 6m, and 6f were effective inhibitors of the hCA XII isoform, with inhibition constants (KIs) in the range of 10-41.9 nM. nih.gov Some compounds also showed activity against hCA II and hCA IX isoforms with KIs under 100 nM. nih.gov

Another study focused on benzenesulfonamides synthesized via click chemistry, which also yielded potent inhibitors of CA isoforms. nih.gov These compounds were found to be medium potency inhibitors of cytosolic isoforms hCA I and II, with KIs ranging from 41.5 to 1500 nM against hCA I and 30.1 to 755 nM against hCA II. nih.gov Notably, they acted as low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII, with KIs between 1.5 and 38.9 nM for hCA IX and 0.8 and 12.4 nM for hCA XII. nih.gov

The development of benzenesulfonamide (B165840) derivatives continues to be a promising area of research for creating selective and potent inhibitors of various carbonic anhydrase isoforms, which could lead to new therapeutic agents for a range of diseases.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

| Compound/Derivative Class | Target Isoform(s) | Inhibition Potency (KI values) | Reference |

|---|---|---|---|

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA I, hCA II, hCA IX, hCA XII | Nanomolar range, some more potent than Acetazolamide | nih.gov |

| Benzenesulfonamides from click chemistry | hCA I, hCA II, hCA IX, hCA XII | Medium to low nanomolar/subnanomolar range | nih.gov |

This table summarizes the inhibitory activities of different classes of benzenesulfonamide derivatives against various human carbonic anhydrase isoforms.

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a major strategy for treating pain and inflammation. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. wikipedia.org Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to minimize side effects. wikipedia.org

Research has shown that benzenesulfonamide derivatives can act as potent and selective COX-2 inhibitors. Structure-activity relationship (SAR) studies have revealed that modifications to the benzene (B151609) ring of the benzenesulfonamide scaffold significantly influence COX-2 inhibitory activity. The development of diarylheterocyclic inhibitors has been a particular focus, as these compounds exhibit high selectivity for COX-2. nih.gov

The search for dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) is an active area of research, aiming to develop anti-inflammatory drugs with a broader mechanism of action and potentially fewer side effects. d-nb.info

Lipoxygenases (LOXs) are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov Inhibition of LOX enzymes, particularly 5-LOX and 12/15-LOX, is a promising strategy for treating a variety of inflammatory diseases and certain types of cancer. nih.govnih.gov

Studies on coumarin (B35378) derivatives have identified potent LOX inhibitors. mdpi.com For instance, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was found to be a strong inhibitor of soybean LOX-3, with an inhibition of 96.6%. mdpi.com This highlights the potential for designing novel LOX inhibitors based on different chemical scaffolds.

Research has also explored the LOX inhibitory activity of various plant extracts, indicating that natural products can be a rich source of new LOX inhibitors. nih.govphcogj.com For example, extracts from Garcinia hombroniana Pierre have demonstrated significant lipoxygenase inhibition. phcogj.com

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, the metabolic pathway that provides energy to cells. unimi.it Inhibiting GAPDH can disrupt the energy supply of rapidly proliferating cells, such as cancer cells, making it an attractive target for anticancer drug development. unimi.itrsc.org

The search for selective GAPDH inhibitors is challenging due to the highly conserved nature of the enzyme's active site across different species. nih.gov However, several compounds have been identified as potent GAPDH inhibitors. For example, the fungal natural product heptelidic acid is a nanomolar inhibitor of GAPDH that acts by covalently modifying a cysteine residue in the active site. rsc.org

Studies on other natural products like anacardic acid and curcumin (B1669340) have also shown them to be non-competitive inhibitors of GAPDH from pathogenic bacteria. frontiersin.org The antibiotic pentalenolactone (B1231341) has been shown to be an irreversible inhibitor of GAPDH. nih.gov These findings provide valuable insights into the design of novel GAPDH inhibitors.

Evaluation of Antiproliferative and Anticancer Activities

The ability of this compound derivatives to inhibit key enzymes involved in cell proliferation and survival has led to their evaluation as potential anticancer agents. researchgate.net

Research has demonstrated that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative of 4-formylbenzenesulfonamide (B129042) was shown to inhibit the growth of triple-negative breast cancer cells (MDA-MB-231). The anticancer activity of these compounds is often attributed to their ability to modulate signaling pathways that control cell cycle progression and apoptosis.

Furthermore, the inhibition of enzymes like carbonic anhydrase IX, which is overexpressed in many tumors, is a key mechanism through which some benzenesulfonamide derivatives exert their anticancer effects. researchgate.net Natural brassinosteroids have also been shown to inhibit the growth of several human cancer cell lines at micromolar concentrations, suggesting a potential avenue for developing new anticancer drugs. nih.gov

Table 2: Investigated Biological Activities of this compound and its Derivatives

| Biological Activity | Target Enzyme/Process | Key Findings | Reference |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | hCA I, II, IX, XII | Potent, often nanomolar, inhibition; some derivatives more potent than standard drugs. | nih.govnih.gov |

| Cyclooxygenase Inhibition | COX-2 | Selective inhibition achievable through structural modification. | |

| Lipoxygenase Inhibition | 5-LOX, 12/15-LOX | Inhibition demonstrated by various chemical scaffolds, including coumarins. | mdpi.com |

| GAPDH Inhibition | Glyceraldehyde-3-phosphate Dehydrogenase | Natural products and synthetic compounds identified as potent inhibitors. | rsc.orgfrontiersin.org |

This table provides an overview of the diverse biological activities investigated for compounds related to this compound.

Applications in Organic Synthesis and Methodology Development

The reactivity of both the formyl and sulfonamide groups makes this compound a highly useful building block in synthetic organic chemistry. smolecule.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. organic-chemistry.org Aldehydes are common and crucial components in many MCRs. The use of this compound in such reactions allows for the direct incorporation of the benzenesulfonamide moiety into complex molecular structures. For example, the related 4-formylbenzenesulfonamide has been used in one-pot, three-component reactions with an amine and isatoic anhydride (B1165640) to produce quinazolinone derivatives. vulcanchem.com This approach is valued for its atom economy, reduced number of purification steps, and its suitability for creating libraries of related compounds for drug discovery. rsc.org

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals and biologically active molecules. openmedicinalchemistryjournal.com this compound is an important precursor for the synthesis of a wide range of heterocyclic systems. smolecule.com

The formyl group can readily undergo condensation reactions with various nucleophiles to form new rings. A notable example is its use in the synthesis of quinazolinone derivatives. nih.govsmolecule.com In a typical reaction, a 2-methyl-3-aryl-quinazolinone is condensed with this compound to yield a product where the two moieties are linked by an ethenyl bridge. nih.gov This demonstrates its role in building complex molecules by linking different ring systems. lkouniv.ac.in The compound's versatility makes it a staple intermediate for chemists aiming to synthesize novel and complex organic structures with potential applications in medicine and materials science. zioc.ruchemrxiv.org

Role in Catalyst and Ligand Design for Asymmetric Synthesis

Asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional orientation, is fundamental in modern chemistry, particularly for producing pharmaceuticals and fine chemicals. The efficacy of these reactions heavily relies on chiral catalysts and ligands that create a stereospecific environment for the reaction to proceed. chiralpedia.com Most asymmetric catalysts are metal complexes that have been modified with chiral organic ligands. chiralpedia.com These ligands control the reactivity and selectivity of the metal center, preferentially forming one enantiomer over the other. chiralpedia.com

This compound serves as a crucial precursor in the construction of such chiral ligands. Its bifunctional nature allows for the strategic introduction of chirality. The reactive formyl group can readily undergo condensation reactions with chiral amines or alcohols to form Schiff bases or acetals, respectively. Simultaneously, the sulfonamide group can be functionalized or act as a coordinating site for a metal center. This dual functionality enables the synthesis of complex, tailor-made ligands.

Research has shown that various classes of chiral ligands are effective in asymmetric catalysis. These include:

P,N-Ligands: These ligands, containing both phosphorus and nitrogen atoms, have proven highly effective and, in many cases, have outperformed traditional symmetric ligands.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs are used in palladium-catalyzed reactions to produce chiral oxindoles with high enantioselectivity. nih.gov

Pinane-Based Ligands: Chiral aminodiols derived from natural sources like β-pinene have been used as catalysts in the asymmetric addition of organozinc reagents to aldehydes. mdpi.com

The synthesis of novel benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives has been reported, highlighting the utility of the sulfonamide core in creating functional molecules. mdpi.com While direct examples of catalysts derived specifically from this compound are part of ongoing research, its role as a versatile building block is clear. For instance, its reaction with chiral diamines could produce ligands for stereocontrolled hydrogen atom transfer reactions, a key step in synthesizing chiral α-amino acids. researchgate.net The development of such catalysts is an active area of research, aiming to create more efficient and selective processes for producing enantiomerically pure compounds. chemrxiv.orgfrontiersin.orgsnnu.edu.cn

Materials Science and Engineering Applications

The unique electronic and reactive properties of this compound make it a valuable component in the field of materials science, where it is used as a building block for functional materials and advanced polymers. psu.eduajrconline.org

Functional materials are designed to possess specific properties that respond to external stimuli like temperature, light, or electric fields. wanggenerator.com The development of these materials often involves the precise arrangement of molecules to create a desired structure and function. This compound is an ideal precursor for such materials due to its capacity to be incorporated into larger, more complex structures. cmu.edu

The synthesis of functional materials can be achieved through various methods, including the self-assembly of molecular components. fapesp.br The formyl and sulfonamide groups of this compound provide reactive handles to attach it to other molecules, creating amphiphilic structures or specific binding sites. For example, research has demonstrated the synthesis of complex imidazole derivatives from a benzenesulfonamide core, such as 3-(4-(4-bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide. mdpi.com Such molecules, with their intricate functional group display, are investigated for applications in medicinal chemistry and as functional materials. The ability to build upon the this compound scaffold allows for the creation of materials with tailored electronic, optical, or biological properties. fapesp.brfunctmaterials.org.ua

Polymers are large molecules composed of repeating monomer units. aits-tpt.edu.in The properties of a polymer are determined by the structure of its monomers and how they are linked. This compound is classified as a material building block for polymer science, indicating its potential use as a monomer in polymerization reactions. psu.edu

Specifically, its structure is well-suited for condensation polymerization , a process where monomers join together with the elimination of a small molecule, such as water. aits-tpt.edu.in The two distinct functional groups of this compound allow it to act as a linker between other monomers:

The formyl group can react with monomers containing amine (-NH₂) or hydroxyl (-OH) groups.

The sulfonamide group (-SO₂NH₂) can also participate in reactions, for example, with acyl chlorides or other reactive species.

This bifunctionality allows for the creation of linear or cross-linked polymers. aits-tpt.edu.in By incorporating this compound into a polymer backbone, specific properties can be imparted to the final material. The rigid aromatic ring can enhance thermal stability and mechanical strength, while the polar sulfonamide group can improve adhesion and chemical resistance.

These properties are highly desirable in the formulation of advanced coatings . Such coatings are engineered to provide superior protection against corrosion, chemicals, and high temperatures. unesp.brnih.gov For instance, polymers with high cross-link density are known to form nearly impermeable barriers to aggressive chemicals. uoanbar.edu.iqdtu.dk While specific commercial coatings based solely on this compound are not detailed, its potential as a monomer for creating high-performance thermoset polymers for such applications is an area of active research and development. core.ac.uknih.gov

Environmental Research and Green Chemistry Initiatives

The environmental impact of chemical compounds is a critical aspect of modern chemistry. Research on this compound includes investigating how it behaves in the environment and developing more sustainable methods for its production.

Sulfonamides, as a class of compounds, can persist in the environment, making their degradation an important area of study. mdpi.comnih.gov The environmental fate of this compound is primarily governed by microbial degradation. bldpharm.comresearchgate.net Various bacterial genera, including Pseudomonas and Acinetobacter, have been identified as capable of degrading aromatic sulfonamides. scirp.org

While direct studies on this compound are emerging, its degradation pathway can be inferred from related compounds. The process is expected to occur in several steps:

Oxidation of the Formyl Group: The initial attack by microorganisms would likely involve the oxidation of the highly reactive formyl (-CHO) group to a carboxylic acid (-COOH) group, forming 3-carboxybenzenesulfonamide.

Hydroxylation of the Aromatic Ring: Subsequent enzymatic action could introduce hydroxyl groups onto the benzene ring, a common step in the breakdown of aromatic compounds. unesp.br

Cleavage of the Sulfonamide Bond: A crucial step is the hydrolytic cleavage of the S-N bond, which breaks the molecule into smaller, more biodegradable fragments like sulfanilic acid and aniline (B41778) derivatives. mdpi.com This breaks down the core sulfonamide structure, often reducing the compound's biological activity. mdpi.com

Ring Fission: The aromatic ring is eventually opened, leading to the formation of simpler aliphatic compounds that can be fully mineralized by microorganisms into carbon dioxide, water, and inorganic sulfate (B86663) and ammonium (B1175870) ions. researchgate.net

| Intermediate Compound | Formation Pathway | Significance |

|---|---|---|

| 3-Carboxybenzenesulfonamide | Oxidation of the formyl group | Initial step in functional group transformation. |

| Hydroxy-3-carboxybenzenesulfonamide | Hydroxylation of the aromatic ring | Increases water solubility and susceptibility to ring cleavage. |

| 3-Carboxysulfanilic Acid | Cleavage of the sulfonamide bond | Breakdown of the core sulfonamide structure. |

| Aliphatic Acids | Aromatic ring fission | Final step before complete mineralization. |

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. cmu.edu Traditional synthesis of this compound often involves the Vilsmeier-Haack reaction for the formylation step. researchgate.net This method typically uses reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are corrosive and hazardous. mdpi.comorgsyn.org

In response, researchers are developing more environmentally benign synthetic routes. These greener alternatives aim to improve safety, reduce waste, and increase efficiency.

| Method | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Traditional Vilsmeier-Haack | POCl₃ or SOCl₂, DMF | Well-established method. | mdpi.com |

| Water-Based Synthesis | ZnBr₂, Sodium Azide, Water | Uses an eco-friendly solvent (water), easy work-up. | tandfonline.com |

| Dual Catalysis | Copper catalyst, Visible light | Mild, redox-neutral conditions, high efficiency. | |

| Iodine-Mediated Synthesis | NH₄I, Sodium Sulfinates, Amines | Metal-free, uses cheap and readily available iodine. | mdpi.com |

| Modified V-H Reagent | Phthaloyl dichloride, DMF | Avoids toxic reagents like POCl₃, byproduct is recyclable. | orgsyn.org |

These modern approaches represent a significant step towards sustainable chemical manufacturing. For example, using water as a solvent avoids the environmental and safety issues associated with volatile organic solvents. tandfonline.com Similarly, visible-light-induced reactions operate under mild conditions, reducing energy consumption. The development of catalytic versions of the Vilsmeier-Haack reaction further reduces waste by avoiding the need for stoichiometric amounts of hazardous reagents. These innovations are crucial for the future of chemical synthesis, aligning industrial processes with the principles of environmental stewardship.

Future Research Perspectives and Directions

Deepening the Understanding of Biological Mechanisms of Action

Future research will focus on elucidating the precise biological mechanisms of 3-Formylbenzenesulfonamide and its derivatives. While it is known to interact with molecular targets like enzymes, a deeper understanding of these interactions at the molecular level is required. Investigating how the compound and its analogs bind to specific proteins and the subsequent downstream effects will be crucial. This could involve techniques like X-ray crystallography and cryo-electron microscopy to visualize the binding poses and inform on the mechanism of action.

Furthermore, exploring the compound's effects on various signaling pathways within cells will be a key area of investigation. For example, studies on related sulfonamides have shown effects on pathways involved in inflammation and cell proliferation. nih.gov Understanding these mechanisms is fundamental for the rational design of new therapeutic agents. nih.gov

Rational Design and Synthesis of Highly Potent and Selective Derivatives

Building on a deeper mechanistic understanding, the rational design and synthesis of more potent and selective derivatives of this compound is a significant future direction. The formyl group provides a reactive handle for various chemical modifications, allowing for the creation of diverse chemical libraries.

For instance, the Biginelli multi-component reaction has been utilized to synthesize dihydropyrimidin(thi)one derivatives of 4-formylbenzenesulfonamide (B129042), demonstrating significant and selective inhibitory activity against certain human carbonic anhydrase (hCA) isoforms, which are important anticancer targets. nih.govrsc.org Similar strategies can be applied to the 3-formyl isomer to explore new chemical space and identify compounds with improved biological activity and selectivity. nih.gov The goal is to develop derivatives with enhanced efficacy and reduced off-target effects, a critical aspect of modern drug discovery. accscience.com

Exploration of Novel Catalytic Transformations Mediated by this compound Systems

The unique electronic and structural properties of this compound suggest its potential use in catalysis. The sulfonamide group can act as a directing group or a ligand for metal catalysts, while the formyl group can participate in various chemical transformations.

Future research could explore the use of this compound and its derivatives as organocatalysts or as ligands in transition metal catalysis. For example, the development of polymer-supported catalysts for reactions like olefin metathesis has been an active area of research, and sulfonamide-containing ligands could offer new possibilities. bath.ac.uk The mechanochemical synthesis of nanomaterials for catalytic applications is another emerging field where such compounds could find use. rsc.org

Development of Advanced Functional Materials Based on its Structure

The rigid aromatic core and the presence of hydrogen-bonding functional groups in this compound make it an attractive building block for the development of advanced functional materials. These could include polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with tailored properties.

The ability of the sulfonamide group to participate in hydrogen bonding can be exploited to create self-assembling systems with interesting optical or electronic properties. The formyl group can be used to anchor the molecule to surfaces or to create cross-linked materials. The development of such materials could have applications in areas like sensors, electronics, and separation technologies.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

By integrating AI and ML into the research pipeline, scientists can more efficiently explore the chemical space around this compound, leading to the faster discovery of new drug candidates and functional materials.

Q & A

Q. What are the key challenges in synthesizing 3-Formylbenzenesulfonamide, and what methodological improvements address low yields and impurities?

Traditional synthesis routes involving the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with ammonia often produce undesired byproducts like 4-hydroxy-3-(iminomethyl)benzenesulfonamide, resulting in low yields (~30%). A one-pot three-component reaction using 3-formyl-4-hydroxybenzenesulfonyl chloride, activated methylenes (e.g., malononitrile), and ammonium acetate (as both a sulfonamide precursor and catalytic base) has been shown to improve yields (up to 75%) and reduce side reactions. This method leverages the dual reactivity of the sulfonyl chloride and carboxaldehyde groups under controlled conditions .

Q. What analytical techniques are critical for characterizing the structural and crystallographic properties of this compound?

Single-crystal X-ray diffraction (SCXRD) is essential for determining unit cell parameters (e.g., monoclinic system with space group P2₁/c, a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å) and verifying substituent positions. Complementary techniques include:

- NMR spectroscopy : To confirm functional groups (e.g., formyl proton at ~10 ppm in H-NMR).

- Mass spectrometry (MS) : For molecular weight validation (e.g., m/z 231.67 for the parent ion).

- HPLC : To assess purity (>95% is typical for research-grade synthesis) .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

Standard protocols involve:

- Enzyme inhibition assays : For anti-diabetic studies, measure α-amylase/α-glucosidase inhibition using spectrophotometric methods (e.g., DNSA reagent for reducing sugar quantification). IC₅₀ values are calculated from dose-response curves .

- Antimicrobial testing : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls like ciprofloxacin .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HeLa) to identify selective toxicity thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in this compound derivatization?

Key parameters include:

- Temperature control : Lower temperatures (0–5°C) favor sulfonamide formation over imine byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during nucleophilic substitution.

- Catalytic additives : Use of triethylamine or DMAP to accelerate sulfonyl chloride-amine coupling .

- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates high-purity products .

Q. How should researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Contradictions often arise from variations in assay protocols or compound purity. Mitigation strategies include:

- Cross-referencing sources : Compare IC₅₀ values across peer-reviewed studies (e.g., anti-diabetic activity in Bioorganic & Medicinal Chemistry vs. Journal of Enzyme Inhibition).

- Method validation : Replicate assays with internal controls and standardized reagents.

- Multi-technique characterization : Confirm compound identity and purity via HPLC, C-NMR, and HRMS before biological testing .

Q. What computational methods are effective in predicting the binding interactions of this compound with enzyme targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α-amylase (PDB ID: 1PPI). Key residues (e.g., Asp197, Glu233) often form hydrogen bonds with the sulfonamide group.

- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, with RMSD/RMSF analysis .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with inhibitory potency .

Q. How can researchers integrate multiple analytical techniques to resolve structural ambiguities in sulfonamide derivatives?

A combined approach is critical:

- XRD + FT-IR : Resolve crystallographic packing effects vs. vibrational modes of the formyl group.

- NMR + MS : Differentiate isomeric products (e.g., ortho vs. para substitution) via coupling constants and fragmentation patterns.

- TGA/DSC : Monitor thermal stability during derivatization (e.g., decomposition above 200°C indicates labile functional groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.